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Cat. No.: B1178680

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to
study the in vivo effects of pine bark extract, a potent antioxidant and anti-inflammatory agent.
The information compiled from various scientific studies is intended to guide researchers in
designing and conducting experiments to evaluate the therapeutic potential of pine bark
extract in various disease models.

Introduction to Pine Bark Extract

Pine bark extract, primarily sourced from the French maritime pine (Pinus pinaster), is a
complex mixture of polyphenolic compounds, with procyanidins, catechins, and phenolic acids
being the major active constituents.[1][2] Marketed under trademarks such as Pycnogenol®
and Flavangenol®, this extract has been extensively studied for its health benefits.[1][3] In vivo
studies using animal models have been instrumental in elucidating the mechanisms of action
and therapeutic efficacy of pine bark extract in a range of pathological conditions. These
studies have demonstrated its strong antioxidant, anti-inflammatory, neuroprotective, and
metabolic-modulating properties.[1][3][4][5]

Key In Vivo Effects and Animal Models
Anti-inflammatory Effects

Pine bark extract has been shown to exert significant anti-inflammatory effects in various
animal models.[5][6] These effects are attributed to its ability to inhibit pro-inflammatory
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mediators and signaling pathways.[1]

Animal Model: Carrageenan-induced paw edema in rats is a widely used model to screen for
acute anti-inflammatory activity.[6]

Experimental Protocol:
e Animals: Male Wistar rats (150-200g).
e Groups:

o Control group (vehicle).

o Pine bark extract-treated groups (e.g., 75 and 100 mg/kg body weight, intraperitoneal
administration).[6]

o Positive control group (e.g., Indomethacin, 10 mg/kg body weight).[6]
e Procedure:
o Administer pine bark extract or vehicle 30 minutes before carrageenan injection.

o Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar
region of the right hind paw.

o Measure paw volume using a plethysmometer at 1, 2, 3, 4, 5, and 6 hours after
carrageenan injection.[6]

e Outcome Measures: Inhibition of paw edema volume compared to the control group.

Quantitative Data Summary:
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Caption: Inhibition of the NF-kB signaling pathway by pine bark extract.

Metabolic Disease Modulation

Pine bark extract has shown promise in mitigating features of metabolic syndrome in animal
models, including obesity, insulin resistance, and abnormal glucose/lipid metabolism.[4][9]

Animal Model: Tsumura Suzuki Obese Diabetes (TSOD) mice fed a Western diet serve as a
model for multifactorial, hereditary obese type Il diabetes.[4][9]

Experimental Protocol:
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e Animals: Male TSOD mice.
o Diet: Western diet (high fat, high sucrose).
e Groups:
o Control group (TSOD mice on a standard diet).
o Western diet group.
o Western diet + Pine bark extract (Flavangenol®) group (e.g., 1% w/w in the diet).
o Duration: Several weeks (e.g., 11 weeks).
e Procedure:
o House mice individually and provide free access to diet and water.
o Monitor body weight, food intake, and water consumption regularly.

o At the end of the study, collect blood samples for biochemical analysis and tissues for
histological examination.

o Outcome Measures: Body weight, visceral and subcutaneous fat accumulation, plasma
levels of glucose, insulin, triglycerides, total cholesterol, TNF-a, and adiponectin.[4]

Quantitative Data Summary:
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Caption: Workflow for studying pine bark extract in a metabolic disease model.

Neuroprotective Effects

Pine bark extract has demonstrated neuroprotective properties in animal models of cognitive
aging and ischemic brain injury.[3][5] These effects are linked to its antioxidant and anti-
inflammatory activities.[1][5]

Animal Model: Gerbil model of transient forebrain ischemia.[5]
Experimental Protocol:
¢ Animals: Male Mongolian gerbils.
e Groups:
o Sham-operated group.
o Ischemia-operated control group.

o Ischemia + Pine bark extract-treated groups (e.g., 25, 50, and 100 mg/kg, oral
administration for 7 days prior to ischemia).[5]

e Procedure:

o Induce transient forebrain ischemia by occluding both common carotid arteries for 5
minutes.

o Administer pine bark extract daily for 7 days before the ischemic insult.

o Sacrifice animals 5 days after ischemia and perform histological and immunohistochemical
analysis of the brain, particularly the hippocampus.

o Outcome Measures: Neuronal death in the hippocampal CA1 region, microglial activation,
and expression of pro- and anti-inflammatory cytokines.[5]

Quantitative Data Summary:
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Caption: Neuroprotective mechanisms of pine bark extract against ischemia.

Skin Protection

Oral and topical administration of pine bark extract has been shown to protect the skin from
damage induced by ultraviolet (UV) radiation and to improve signs of photoaging.[12][13]

Animal Model: Hairless mouse models (SKH-HR1 and SKH-HR2) for non-melanoma skin
carcinogenesis.[12]

Experimental Protocol:

Animals: Hairless mice.

Induction of Carcinogenesis: Ultraviolet radiation (UVR) with or without the carcinogenic
agent 7,12-dimethylbenz[a]anthracene.[12]

Groups:
o Control group (UVR exposure).
o UVR + Pine bark extract-treated group (oral administration).

Procedure:
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o Expose mice to a controlled dose of UVR to induce skin tumors.
o Administer pine bark extract orally throughout the study period.

o Monitor tumor incidence, number of tumors per animal, and survival rates.

e Outcome Measures: Reduction in the number of animals with tumors, decreased number of
tumors per animal, and improved survival rates.[12]

Quantitative Data Summary:
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Logical Relationship Diagram:
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Caption: Protective effects of pine bark extract against UV-induced skin damage.

Conclusion

The collective evidence from in vivo animal studies strongly supports the therapeutic potential
of pine bark extract for a variety of conditions. Its multifaceted mechanisms of action, primarily
centered around its potent antioxidant and anti-inflammatory properties, make it a compelling
candidate for further investigation and development as a nutraceutical or pharmaceutical agent.
The protocols and data presented in these application notes provide a solid foundation for
researchers to design robust preclinical studies to further explore the in vivo effects of this

promising natural extract.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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